7-{[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one
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Overview
Description
The compound “7-{[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one” is a complex organic molecule that belongs to the class of chromen-2-one derivatives. This compound is characterized by its intricate structure, which includes multiple methoxy groups, a benzoyl group, and a tetrahydroisoquinoline moiety. Such compounds are often studied for their potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-{[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one” typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate.
Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Benzoyl Group: The benzoyl group can be attached through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product. This can be achieved through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Hydrolysis: Formation of carboxylic acids and alcohols.
Scientific Research Applications
The compound “7-{[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one” has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. Additionally, the compound’s structural features allow it to interact with DNA and proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methylcoumarin: A fluorescent probe used in various biochemical assays.
7-methoxycoumarin: Known for its fluorescence properties and used in analytical chemistry.
4-methyl-2H-chromen-2-one: A simpler chromen-2-one derivative with various applications in organic synthesis.
Uniqueness
The compound “7-{[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}-4-methyl-2H-chromen-2-one” is unique due to its complex structure, which combines multiple functional groups and moieties. This complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H31NO8 |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
7-[[2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C31H31NO8/c1-18-13-29(33)40-26-15-20(9-10-21(18)26)39-17-24-23-16-28(37-4)27(36-3)14-19(23)11-12-32(24)31(34)22-7-6-8-25(35-2)30(22)38-5/h6-10,13-16,24H,11-12,17H2,1-5H3 |
InChI Key |
ZSOGQLGQBFDXIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3C4=CC(=C(C=C4CCN3C(=O)C5=C(C(=CC=C5)OC)OC)OC)OC |
Origin of Product |
United States |
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